(R)-4-Amino-3-fluorobutanoic acid is a chiral amino acid derivative notable for its unique structural features, particularly the substitution of a fluorine atom at the third carbon position of the butanoic acid backbone. Its molecular formula is CHFNO, with a molecular weight of 121.11 g/mol. This compound has garnered significant interest in medicinal chemistry and organic synthesis due to its distinctive biological activities and potential therapeutic applications.
(R)-4-Amino-3-fluorobutanoic acid is classified as a non-canonical amino acid and is structurally related to gamma-aminobutyric acid (GABA), a naturally occurring neurotransmitter. The compound's ability to act as a substrate for gamma-aminobutyric acid aminotransferase (GABA-AT) highlights its classification within amino acids that can influence neurotransmission and metabolic processes .
The synthesis of (R)-4-Amino-3-fluorobutanoic acid typically involves several key steps, which may include:
Technical details regarding the synthesis indicate that the fluorination step may yield modest stereoselectivity, typically around 80:20 enantiomeric ratio .
(R)-4-Amino-3-fluorobutanoic acid participates in several chemical reactions, primarily involving:
These reactions are crucial for modifying the compound's structure for various applications in research and pharmaceuticals.
The mechanism of action for (R)-4-Amino-3-fluorobutanoic acid primarily revolves around its interaction with GABA-AT. Studies have shown that this compound acts as an effective substrate for GABA-AT, catalyzing hydrogen fluoride elimination at a rate significantly higher than that of GABA itself. Specifically, the (R)-enantiomer exhibits approximately 20 times greater efficiency in this reaction compared to GABA, while also inhibiting transamination processes at a potency ten times greater than its (S)-counterpart .
Relevant data from studies indicate that these properties contribute significantly to its utility in biochemical applications and synthetic organic chemistry.
(R)-4-Amino-3-fluorobutanoic acid has several scientific uses:
The unique characteristics of (R)-4-Amino-3-fluorobutanoic acid position it as an important compound for ongoing research in various scientific fields.
GABA aminotransferase (GABA-AT) is a pyridoxal 5′-phosphate (PLP)-dependent enzyme responsible for metabolizing the neurotransmitter γ-aminobutyric acid (GABA) into succinic semialdehyde. Its active site exhibits stringent specificity for GABA-like molecules, requiring a four-carbon backbone with terminal ammonium and carboxylate groups. The introduction of fluorine at the C3 position of 4-aminobutanoic acid creates a conformational probe due to fluorine’s electronegativity and small atomic radius. This modification allows the compound to bind GABA-AT but alters the catalytic outcome, diverting the reaction from transamination to elimination. Unlike natural substrates, 4-amino-3-fluorobutanoic acid is not transaminated due to fluorine’s disruption of the PLP-Schiff base intermediate, instead triggering a non-native elimination pathway [1] [2] [5].
The enzymatic processing of 4-amino-3-fluorobutanoic acid enantiomers by GABA-AT reveals profound stereochemical dependence. The (R)-enantiomer undergoes HF elimination at least 10 times faster than the (S)-enantiomer, with a catalytic efficiency (kcat/Km) 20-fold higher than GABA’s transamination rate. This divergence arises from conformational constraints imposed by the electrostatic gauche effect: In protonated β-fluoroamines, the C–F and C–N⁺ bonds preferentially adopt a *gauche orientation (60° dihedral angle) due to favorable dipole-charge interactions, stabilizing the (R)-enantiomer in a GABA-AT-binding-competent conformation. Computational docking and molecular dynamics confirm that the (R)-enantiomer’s gauche alignment optimally positions the β-hydrogen for abstraction, facilitating HF elimination. Conversely, the (S)-enantiomer predominantly adopts an anti conformation, sterically hindering productive binding and catalysis [1] [2] [5].
Table 1: Kinetic Parameters for HF Elimination by GABA-AT
| Enantiomer | Vmax (µmol·min⁻¹·mg⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Relative Activity vs. (S) |
|---|---|---|---|---|
| (R) | 0.58 | 0.15 | 1.92 × 10⁴ | 10× |
| (S) | 0.05 | 0.22 | 1.82 × 10³ | 1× |
Both enantiomers inhibit GABA transamination but with marked efficacy differences. The (R)-enantiomer inhibits GABA transamination 10 times more potently than the (S)-enantiomer, with inhibition constants (Ki) of 0.08 mM and 0.80 mM, respectively. This disparity stems from tighter binding affinity of the *(R)-enantiomer to the PLP-bound active site, where its gauche conformation mimics GABA’s bioactive conformation. Steady-state kinetics reveal mixed-type inhibition for both enantiomers, indicating binding to both free enzyme and enzyme-GABA complexes. However, the (R)-enantiomer’s lower Ki reflects its dual role: competitive inhibition via active-site occupancy and uncompetitive effects through stabilization of abortive intermediates. The (S)-enantiomer’s weaker inhibition further underscores the enzyme’s sensitivity to stereochemistry at C3 [1] [2] [3].
Table 2: Inhibition Parameters for GABA-AT Transamination
| Enantiomer | Ki (mM) | Inhibition Type | Relative Inhibition vs. (S) |
|---|---|---|---|
| (R) | 0.08 | Mixed | 10× |
| (S) | 0.80 | Mixed | 1× |
PLP is central to the catalytic divergence between native transamination and HF elimination. In GABA-AT, PLP forms a Schiff base (internal aldimine) with Lys329. Substrate binding displaces Lys329, generating an external aldimine with 4-amino-3-fluorobutanoic acid. For transamination, PLP stabilizes the α-carbanion intermediate after α-proton abstraction, enabling conversion to succinic semialdehyde. However, fluorine’s strong electron-withdrawing nature destabilizes this carbanion in 3-fluoro-GABA. Instead, PLP facilitates β-deprotonation adjacent to fluorine, triggering E2 elimination of HF via a concerted mechanism. The external aldimine of the (R)-enantiomer adopts a conformation where the β-hydrogen is perpendicular to the PLP plane, aligning with the catalytic base (likely Lys329) for proton abstraction. This geometric specificity, enforced by the gauche effect, prevents transamination while enabling elimination. Structural studies confirm that PLP’s electrophilic ring nitrogen polarizes the C–F bond, lowering the energy barrier for HF elimination [1] [5] [9].
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: